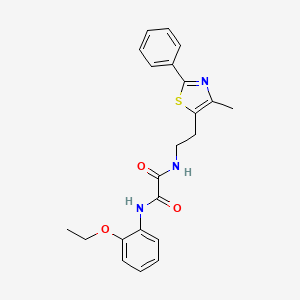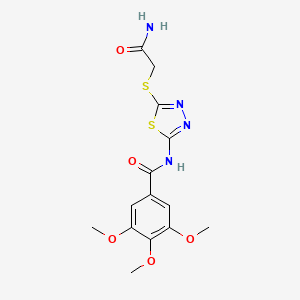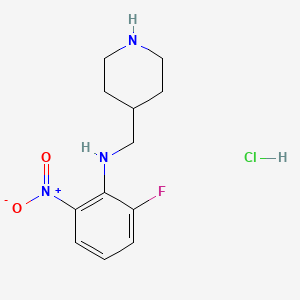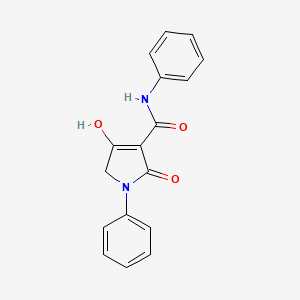![molecular formula C7H3ClF2N4O2 B3001834 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-58-0](/img/structure/B3001834.png)
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine, is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family. This class of compounds is known for its heterocyclic structure containing nitrogen atoms, which often imparts significant biological activity and makes them of interest in pharmaceutical research and materials science. While the specific compound is not directly studied in the provided papers, they do offer insights into the chemistry of closely related structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically include nitration, chlorination, and the introduction of various functional groups. For instance, the synthesis of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was achieved and characterized by various spectroscopic techniques, including NMR, FTIR, and MS, as well as X-ray diffraction . This suggests that similar methods could potentially be adapted for the synthesis of this compound, with particular attention to the introduction of the difluoromethyl group and the nitro group at specific positions on the ring system.
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound mentioned earlier crystallizes in the monoclinic space group P2(1)/c, with specific lattice parameters and a calculated volume . Density Functional Theory (DFT) studies complement these findings by offering theoretical insights into the electronic structure, such as frontier orbital energies and atomic net charges, which can be compared with experimental data for validation.
Chemical Reactions Analysis
The reactivity of the triazolopyridine core can be explored through its reactions with various nucleophiles. For instance, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines leads to the substitution of chlorine atoms by amino groups . Additionally, the catalytic reduction of nitro groups to amino groups and subsequent reactions to form new ring systems, such as triazolopyrimidines, are reported . These reactions highlight the potential transformations that the core structure can undergo, which may be relevant for the synthesis and functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electronegative groups such as nitro, chloro, and difluoromethyl is likely to influence the compound's polarity, solubility, and reactivity. The crystallographic data provide insights into the solid-state properties, such as stability and packing, which are important for material applications . Theoretical calculations can predict properties like dipole moments, ionization potentials, and electron affinities, which are crucial for understanding the compound's behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine and related compounds have been studied for their reactions with various electrophiles and under different conditions. For instance, reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles such as chlorine and bromine have been explored, resulting in compounds with potential applications in various chemical processes (Jones et al., 1981). Additionally, novel 1,2,4-triazolo[4,3-a]pyridine derivatives have been synthesized using microwave irradiation, a method that offers advantages like high yields and environmental friendliness (Yang et al., 2015).
Biological Activities
The derivatives of this compound have been investigated for their biological activities. For example, some compounds have shown weak antifungal activity, suggesting potential for use in agricultural or pharmaceutical applications (Yang et al., 2015). Another study reported on a novel compound with significant inhibitory effects against various fungi, indicating its potential as an antifungal agent (Wang et al., 2018).
Structural Analysis
Structural analysis and crystallography of these compounds are crucial for understanding their chemical properties and potential applications. X-ray diffraction has been used to determine the structure of certain 1,2,4-triazolo[4,3-a]pyridine compounds, providing insights into their molecular configurations (Wang et al., 2018). These analyses are essential for further chemical modifications and applications in various fields.
Application in Herbicides
Some derivatives of this compound have been found to possess herbicidal activity. For instance, certain compounds demonstrated effective weed control at low application rates, suggesting their potential use in agricultural weed management (Moran, 2003).
Wirkmechanismus
Triazoles
are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Pyridines
are a class of aromatic compounds that are structurally similar to benzene, but one CH group in the benzene ring is replaced by a nitrogen atom. Pyridine derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[chloro(difluoro)methyl]-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVADVSJEJGKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)




![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)


![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)


![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)